molecular formula C8H12O2 B2731078 5-Oxaspiro[2.5]octane-1-carbaldehyde CAS No. 1784642-23-4

5-Oxaspiro[2.5]octane-1-carbaldehyde

Cat. No.: B2731078
CAS No.: 1784642-23-4
M. Wt: 140.182
InChI Key: ITZWZKPEAUCSCB-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.5]octane-1-carbaldehyde is a chemical compound with the molecular formula C8H12O2. It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused to an octane ring with an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[2.5]octane-1-carbaldehyde typically involves the formation of the spirocyclic ring system followed by the introduction of the aldehyde group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic ring. The aldehyde group can then be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[2.5]octane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Corresponding substituted products (e.g., imines, thioethers)

Scientific Research Applications

5-Oxaspiro[2.5]octane-1-carbaldehyde finds applications in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[2.5]octane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: Another spirocyclic compound with similar structural features but different substituents.

    1-Oxa-2-azaspiro[2.5]octane: Contains an additional nitrogen atom in the spirocyclic ring, leading to different reactivity and applications.

Uniqueness

5-Oxaspiro[2.5]octane-1-carbaldehyde is unique due to its specific combination of an oxaspiro ring and an aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

5-oxaspiro[2.5]octane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-5-7-4-8(7)2-1-3-10-6-8/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZWZKPEAUCSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2C=O)COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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